2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Descripción

Systematic Nomenclature and Structural Characterization

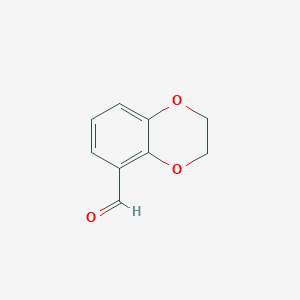

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS: 29668-43-7) is a bicyclic organic compound with the molecular formula $$ \text{C}9\text{H}8\text{O}_3 $$ and a molecular weight of 164.16 g/mol. Its IUPAC name reflects its structure: a benzodioxine ring system (two oxygen atoms at positions 1 and 4) with partial saturation at the 2,3-positions and an aldehyde functional group at position 5. The SMILES notation $$ \text{O=CC1=C2OCCOC2=CC=C1} $$ and InChIKey $$ \text{BJXUCBAQZJITKD-UHFFFAOYSA-N} $$ further define its connectivity.

Structural Features :

- A fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring.

- Partial saturation at the 2,3-positions of the dioxane moiety.

- An aldehyde group (-CHO) at position 5 of the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}8\text{O}_3 $$ |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 29668-43-7 |

| SMILES | O=CC1=C2OCCOC2=CC=C1 |

| InChI Key | BJXUCBAQZJITKD-UHFFFAOYSA-N |

Historical Development and Discovery Timeline

The compound’s synthesis is rooted in early 20th-century benzodioxane chemistry. Vorlander’s 1902 work on 1,4-benzodioxane synthesis from pyrocatechol and ethylene dibromide laid the groundwork. By the mid-20th century, advances in ring-closing metathesis and alkylation techniques enabled the targeted synthesis of substituted benzodioxines. The specific preparation of this compound was first reported in the late 20th century, with refinements such as Ghosh’s potassium carbonate-mediated cyclization (66% yield) improving efficiency. Recent patents, like CN105801556A (2014), describe its synthesis via condensation of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions.

Position in Benzodioxine Derivative Taxonomy

This compound belongs to the benzodioxine family, characterized by a fused benzene-dioxane structure. Key taxonomic distinctions include:

- Functional Group : The aldehyde at position 5 differentiates it from non-substituted benzodioxines (e.g., 1,4-benzodioxane) or carboxyl/carboxamide derivatives.

- Saturation : Partial saturation at positions 2,3 contrasts with fully aromatic 1,4-benzodioxins.

- Reactivity : The aldehyde group enables nucleophilic additions and oxidations, making it a precursor for pharmaceuticals and agrochemicals.

Comparative Analysis of Benzodioxine Derivatives :

| Compound | Key Feature |

|---|---|

| 1,4-Benzodioxane | Fully saturated dioxane ring |

| 1,4-Benzodioxin | Fully aromatic dioxine ring |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | Carboxylic acid substituent |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Primary amide functional group |

This compound’s unique structure-positional relationship underpins its utility in synthesizing bioactive molecules, such as GPIIb/IIIa antagonists and p38α MAPK inhibitors. Its taxonomy bridges simple benzodioxanes and complex heterocyclic pharmaceuticals, emphasizing its role in medicinal chemistry.

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXUCBAQZJITKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383528 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29668-43-7 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ring-Closing Reaction Using 3,4-Dihydroxybenzaldehyde and 1,2-Dibromoethane

A well-documented method involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions to form the benzodioxine ring system with an aldehyde functional group at the 5-position.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde + 1,2-dibromoethane | Reaction in aqueous sodium hydroxide solution (excess, ~5 eq.) with tetrabutyl ammonium bromide as phase transfer catalyst; reflux temperature; 5 hours reaction time | ~90 | TLC monitoring; organic extraction and recrystallization to isolate intermediate aldehyde |

- The alkaline medium (NaOH or KOH aqueous solution) promotes deprotonation of phenolic hydroxyls, facilitating nucleophilic substitution on 1,2-dibromoethane.

- Tetrabutyl ammonium bromide acts as a phase transfer catalyst improving reaction efficiency.

- The product is isolated as an off-white powder after concentration and recrystallization.

Alternative Synthetic Approaches and Derivative Preparations

While direct preparation of this compound is primarily through the ring-closing reaction above, related compounds such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been synthesized via carboxylic acid intermediates using carbonyldiimidazole activation followed by ammonolysis.

- This method is useful for synthesizing amide derivatives for further biological or chemical studies.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3,4-Dihydroxybenzaldehyde |

| Alkylating Agent | 1,2-Dibromoethane or glycol dibromide |

| Base | Sodium hydroxide or potassium hydroxide aqueous solution (excess) |

| Catalyst | Tetrabutyl ammonium bromide (phase transfer catalyst) |

| Reaction Temperature | Reflux (~100 °C) |

| Reaction Time | Approximately 5 hours |

| Purification | Extraction with dichloromethane, washing, recrystallization |

| Oxidation (optional) | Potassium permanganate in aqueous solution, 70–80 °C, 1 hour reflux |

| Yield (aldehyde intermediate) | ~90% |

| Yield (carboxylic acid derivative) | ~90% |

Research Findings and Industrial Relevance

- The preparation method using potassium permanganate oxidation is safer and more efficient than previous methods using urea peroxide, significantly reducing potential hazards and cost.

- The mild reaction conditions and high yields make the synthetic route suitable for scale-up and industrial production.

- The use of phase transfer catalysts enhances reaction rates and yields, demonstrating the importance of reaction medium optimization.

- The aldehyde intermediate is versatile, serving as a precursor for various derivatives including carboxylic acids and amides, expanding its utility in medicinal chemistry and materials science.

Análisis De Reacciones Químicas

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Chemical Intermediate in Synthesis

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a key building block in the development of pharmaceuticals and agrochemicals. For instance, it can be converted into more complex molecules through reactions such as oxidation, reduction, and coupling reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Oxidation | 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Reduction | 2-Hydroxy-1,4-benzodioxine | |

| Coupling | Various substituted benzodioxanes |

Medicinal Chemistry

2.1 Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine compounds exhibit significant antimicrobial and anticancer activities. For example, studies have shown that certain derivatives can inhibit the growth of specific cancer cell lines and possess antibacterial properties against various pathogens. These findings suggest potential therapeutic applications in treating infections and cancer.

Case Study: Anticancer Activity

In a study published by Liu et al., derivatives of 2,3-dihydro-1,4-benzodioxine were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the benzodioxine structure enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapy agents .

Catalysis

3.1 Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis as a chiral auxiliary or ligand in catalytic processes. For instance, it has been incorporated into iridium-catalyzed hydrogenation reactions to produce enantiomerically enriched compounds. The selectivity achieved through these methods is crucial for developing pharmaceuticals where stereochemistry plays a vital role in efficacy.

Table 2: Catalytic Applications of this compound

| Catalyst Type | Application | Reference |

|---|---|---|

| Iridium Complex | Asymmetric hydrogenation | |

| Bidentate Phosphine | Enantioselective synthesis |

Material Science

4.1 Polymer Chemistry

The unique structure of 2,3-dihydro-1,4-benzodioxine derivatives has led to their exploration in polymer chemistry as monomers or cross-linking agents. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde

This positional isomer (CAS 17413-10-4) differs in the aldehyde group’s placement (6-position instead of 5). While structurally similar, electronic and steric effects alter reactivity. For instance, enzymatic hydroxylation of benzo-1,4-dioxane by P450 BM3 primarily yields 5- and 6-hydroxylated products in a 70:30 ratio, suggesting regioselectivity influenced by substituent positioning .

2,3-Dihydro-1,4-benzodioxine-5-carboxamide

Replacing the aldehyde with a carboxamide group (C₉H₉NO₃, MW 179.17) reduces electrophilicity, making it less reactive in condensation reactions. This derivative has been studied in ligand-protein interactions, with PubChem CID 2779845 and ChEMBL ID CHEMBL3775768 .

Substituted Derivatives

5-Fluoro-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

This derivative (C₁₀H₉FO₄, MW 212.18) incorporates electron-withdrawing (fluoro) and electron-donating (methoxy) groups. The fluorine at C5 enhances electrophilicity at the aldehyde, while the methoxy group at C8 may sterically hinder reactions. Such substitutions are common in drug design to modulate pharmacokinetics .

2,3-Dihydro-1,4-benzodioxin-5-carboxylic Acid

Replacing the aldehyde with a carboxylic acid (C₉H₈O₄, MW 180.16) introduces acidity (pKa ~4-5), enabling salt formation for improved solubility. This compound is cataloged as a pharmaceutical intermediate .

Heterocyclic Analogs

2,3-Dihydrobenzo[b]furan-5-carbaldehyde

Replacing the dioxane oxygen with a single oxygen (furan) reduces ring strain and alters electronic properties. The furan’s lower electron density compared to dioxane may reduce stability under acidic conditions. This analog is used in antimicrobial agent synthesis .

2,3-Dihydro-1,4-benzoxathiin Derivatives

The benzoxathiin system substitutes one oxygen with sulfur, increasing lipophilicity and altering binding affinity. For example, 2,3-dihydro-N-methyl-1,4-benzoxathiin-5-butanamide acts as a melatonin receptor agonist .

Metabolites and Hydroxylated Derivatives

Enzymatic hydroxylation of 1,4-benzodioxane by P450 BM3 produces 2,3-dihydro-1,4-benzodioxin-5-ol and 2,3-dihydro-1,4-benzodioxin-6-ol in a 70:30 ratio . These metabolites, unlike the aldehyde precursor, exhibit phenolic reactivity, enabling conjugation or further functionalization. The 5-ol derivative’s prevalence suggests preferential enzymatic activity at the 5-position, mirroring the aldehyde’s regiochemical influence.

Actividad Biológica

Overview

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (C9H8O3) is an organic compound with notable biological activity. Its structure includes a benzodioxine core, which is often associated with various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP1) enzyme. This enzyme plays a crucial role in DNA repair and cellular stress responses. The compound inhibits PARP1 activity, potentially leading to increased sensitivity of cancer cells to DNA-damaging agents.

Interaction with Biological Molecules

The compound may interact with various biomolecules, influencing cellular pathways related to metabolism and gene expression. Its effects are hypothesized to result from binding interactions that modify enzyme activities or gene transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of benzodioxine derivatives. For instance, compounds structurally related to this compound showed significant inhibition of α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM . These findings suggest that the compound may also act as a potent α-amylase inhibitor.

In Vivo Studies

While research on in vivo effects specifically for this compound is sparse, studies on similar compounds indicate potential benefits in diabetic models. For example, a related compound demonstrated a reduction in blood glucose levels in streptozotocin-induced diabetic mice . This suggests that further exploration into the in vivo effects of this compound could yield promising results.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various compounds related to this compound:

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including oxidation of 2,3-dihydro-1,4-benzodioxine derivatives or formylation of the benzodioxine core. Key steps involve:

- Oxidation : Use of mild oxidizing agents (e.g., PCC or Swern oxidation) to convert alcohol precursors to aldehydes without over-oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the aldehyde.

- Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | DMF/POCl3, 0°C → RT | 65–70 | ≥95% |

| Oxidation | PCC in CH2Cl2, RT | 55–60 | ≥90% |

Q. How should researchers characterize this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Key peaks include δ 9.8–10.0 ppm (aldehyde proton), δ 6.7–7.2 ppm (aromatic protons), and δ 4.2–4.5 ppm (dioxane methylene protons) .

- 13C NMR : Aldehyde carbon at δ 190–195 ppm; dioxane carbons at δ 65–70 ppm.

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion [M+H]+ at m/z 165.1 .

- Elemental Analysis : Validate C (65.85%), H (4.91%), O (29.24%) with ≤0.3% deviation .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

- Store in amber glass bottles at –20°C under inert gas (N2 or Ar) to prevent oxidation and photodegradation .

- Avoid prolonged exposure to moisture: Use desiccants (silica gel) in storage containers.

Advanced Research Questions

Q. How can the reactivity of the aldehyde group be exploited for derivatization?

Methodological Answer: The aldehyde moiety undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., hydrazone formation). Example strategies:

- Schiff Base Formation : React with amines (e.g., aniline) in ethanol under reflux to generate imine derivatives .

- Reductive Amination : Use NaBH3CN or H2/Pd-C to stabilize intermediates for drug discovery .

Q. Table 2: Common Derivatization Reactions

| Reaction Type | Reagents | Applications |

|---|---|---|

| Aldol Condensation | NaOH, ketones | Extended conjugation for optoelectronic materials |

| Hydrazone Synthesis | Hydrazines | Bioconjugation or sensor development |

Q. How can stereochemical ambiguities in derivatives be resolved?

Methodological Answer:

- NOESY NMR : Detect spatial proximity of protons to assign stereochemistry (e.g., cis vs. trans substituents) .

- Computational Modeling : Apply density functional theory (DFT) or molecular mechanics (e.g., modified Karplus equation) to predict coupling constants and validate NMR data .

Q. What computational approaches are effective for predicting biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to screen against receptors (e.g., angiotensin II receptor, PDB ID: 3R8A). Focus on hydrogen bonding and hydrophobic interactions with the aldehyde/aryl groups .

- MD Simulations : Assess binding stability (≥100 ns trajectories) and calculate binding free energies (MM-PBSA) .

Q. How should researchers address contradictions in spectral or activity data?

Methodological Answer:

- Multi-Technique Validation : Cross-verify NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy.

- Batch Reproducibility : Test synthesis/purification protocols across ≥3 independent batches to rule out procedural artifacts .

- In Silico Corroboration : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., CFM-ID) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.